2-Phenylpyrimidine-4,6-dicarbonyl dichloride
Description
Properties
CAS No. |
675623-20-8 |
|---|---|
Molecular Formula |
C12H6Cl2N2O2 |
Molecular Weight |
281.09 g/mol |
IUPAC Name |
2-phenylpyrimidine-4,6-dicarbonyl chloride |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-10(17)8-6-9(11(14)18)16-12(15-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZEAOKRZGNRUZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The precursor, 2-phenylpyrimidine-4,6-dicarboxylic acid , can be synthesized by:
- Functionalization of 2-phenylpyrimidine derivatives.
- Oxidation or hydrolysis of nitrile or ester groups at the 4 and 6 positions.
- Literature reports indicate that saponification of nitrile precursors or selective oxidation can yield the dicarboxylic acid intermediate.
Conversion to Dicarbonyl Dichloride
The key step is the chlorination of the dicarboxylic acid:
| Reagent | Solvent | Conditions | Yield/Notes |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Anhydrous solvent (e.g., dichloromethane, toluene) | Reflux, inert atmosphere, 2-6 hours | Efficient conversion; removal of SO₂ and HCl gases drives reaction forward |
| Phosphorus pentachloride (PCl₅) | Anhydrous solvent (e.g., chloroform) | Room temperature to reflux | Alternative chlorinating agent; may require careful handling due to byproducts |
| Oxalyl chloride (COCl)₂ | Anhydrous solvent (e.g., dichloromethane) | Room temperature to reflux | Sometimes used for sensitive substrates |
The reaction typically proceeds via nucleophilic substitution of the hydroxyl group of the carboxylic acid by chloride, forming the acid chloride and releasing gaseous byproducts.
Purification and Characterization
- The crude acid dichloride is purified by vacuum distillation or recrystallization under anhydrous conditions.
- Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical shifts consistent with the pyrimidine ring and acyl chloride groups.
- Infrared (IR) spectroscopy to detect characteristic acyl chloride peaks (~1800 cm⁻¹).
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis to verify purity.
Research Findings and Data
Structural and Spectroscopic Data
From PubChem and related chemical databases, the molecular formula of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride is C₁₂H₆Cl₂N₂O₂ with a molecular weight of 281.09 g/mol.
The SMILES notation:C1=CC=C(C=C1)C2=NC(=CC(=N2)C(=O)Cl)C(=O)Cl
indicates the presence of two acyl chloride groups attached to the pyrimidine ring.
Patent Literature Insights
Patent WO2023285342A2 describes synthetic routes for related pyrimidine derivatives involving amide coupling and acid chloride intermediates, highlighting the importance of controlling water content and solvent choice (acetone, toluene, esters) during chlorination steps to avoid hydrolysis and maximize yield.
Comparative Chlorination Methods
| Chlorinating Agent | Advantages | Disadvantages |
|---|---|---|
| Thionyl chloride | High reactivity, gaseous byproducts easily removed | Requires dry conditions, toxic gases evolved |
| Phosphorus pentachloride | Effective at room temperature | Generates solid byproducts, more difficult purification |
| Oxalyl chloride | Mild conditions, less corrosive | More expensive, slower reaction |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Synthesis of dicarboxylic acid precursor | Hydrolysis/saponification of nitrile or ester derivatives | Pure 2-phenylpyrimidine-4,6-dicarboxylic acid |
| Chlorination to acid dichloride | Thionyl chloride, reflux, inert atmosphere | Formation of 2-phenylpyrimidine-4,6-dicarbonyl dichloride |
| Purification | Vacuum distillation or recrystallization | High purity acid dichloride |
| Characterization | NMR, IR, MS, elemental analysis | Confirmation of structure and purity |
Practical Considerations
- Moisture Sensitivity: Acid chlorides are highly reactive with water; all steps must be performed under anhydrous conditions.
- Safety: Chlorinating agents release toxic gases (SO₂, HCl); reactions should be conducted in well-ventilated fume hoods.
- Solvent Choice: Non-protic, anhydrous solvents such as dichloromethane or toluene are preferred to prevent hydrolysis.
- Reaction Monitoring: TLC or NMR can be used to monitor conversion of acid to acid chloride.
Chemical Reactions Analysis
Chemical Reactions of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride
2-Phenylpyrimidine-4,6-dicarbonyl dichloride participates in various chemical reactions due to its electrophilic carbonyl chloride groups. These reactions include:
-
Nucleophilic Substitution : The carbonyl chloride groups can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
-
Hydrolysis : Reaction with water leads to the formation of the corresponding carboxylic acid.
-
Alcoholysis : Reaction with alcohols forms esters.
Reaction Examples
| Reaction Type | Nucleophile | Product |
|---|---|---|
| Nucleophilic Substitution | Ammonia (NH₃) | 2-Phenylpyrimidine-4,6-dicarboxamide |
| Hydrolysis | Water (H₂O) | 2-Phenylpyrimidine-4,6-dicarboxylic acid |
| Alcoholysis | Methanol (CH₃OH) | 2-Phenylpyrimidine-4,6-dicarbomethoxy |
Comparison with Similar Compounds
2-Phenylpyrimidine-4,6-dicarbonyl dichloride is structurally similar to other compounds like 2,6-Pyridinedicarbonyl dichloride, which features a pyridine ring instead of pyrimidine. This difference affects their reactivity and biological interactions .
Structural Comparison
| Compound | Ring Structure | Functional Groups |
|---|---|---|
| 2-Phenylpyrimidine-4,6-dicarbonyl dichloride | Pyrimidine | Phenyl, Carbonyl Chloride |
| 2,6-Pyridinedicarbonyl dichloride | Pyridine | Carbonyl Chloride |
Scientific Research Applications
Medicinal Chemistry
2-Phenylpyrimidine-4,6-dicarbonyl dichloride has been explored for its potential biological activities:
- Antimicrobial Activity : Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties against pathogens like Enterococcus faecalis, which is known for its resistance to many antibacterial drugs .
- Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in targeting various cancer cell lines. Studies have shown that modifications to the pyrimidine structure can enhance selectivity and potency against specific cancers .
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | Significant activity against E. faecalis |
| Anticancer | Targeting various cancer types | Enhanced selectivity in modified derivatives |
Material Science
The compound serves as a precursor for synthesizing complex heterocyclic compounds, which are vital in developing new materials with specific properties.
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, enhancing mechanical and thermal properties.
- Coordination Chemistry : It can form complexes with metals, leading to new catalysts or materials with unique electronic properties .
Case Study 1: Antimicrobial Derivatives
A study focused on synthesizing 6-methyl-2-phenylpyrimidin-4-amine derivatives demonstrated their effectiveness against E. faecalis. The results indicated that specific structural modifications significantly improved antibacterial activity while maintaining low toxicity to normal cells .
Case Study 2: Anticancer Activity
Research on pyrimidine-based drugs highlighted the effectiveness of derivatives from 2-Phenylpyrimidine-4,6-dicarbonyl dichloride against various cancers, including breast and gastric cancers. The study showed that certain derivatives exhibited up to 1000-fold greater selectivity compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride involves its ability to act as an electrophile in various chemical reactions. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in the synthesis of more complex molecules .
Comparison with Similar Compounds
Pyridine-2,6-dicarbonyl Dichloride (CAS: 3739-94-4)
Structural Similarities :
- Both compounds are dicarbonyl dichlorides with aromatic cores (pyridine vs. pyrimidine).
- The electron-deficient aromatic systems enhance electrophilicity, facilitating nucleophilic substitution or condensation reactions.
Key Differences :
Reactivity Notes: Pyridine-2,6-dicarbonyl dichloride is widely employed in polycondensation reactions with diamines to form thermally stable polyamides .
Dibenzofuran-4,6-dicarbonyl Chloride (CAS: 151412-73-8)
Structural Similarities :
- Both are dicarbonyl chlorides with fused aromatic systems.
- High electrophilicity due to carbonyl chloride groups.
Key Differences :
Reactivity Notes: Dibenzofuran derivatives are often used in macrocyclic chemistry due to their rigid structures. The pyrimidine analog’s nitrogen-rich system may favor interactions with biological targets, such as enzymes or DNA.
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
Functional Similarities :
- Both contain a dichloropyrimidine moiety.
- Potential use in pharmaceuticals or agrochemicals.
Key Differences :
Research Findings and Trends
- Polymer Synthesis: Pyridine-2,6-dicarbonyl dichloride is a key monomer for polyamides with pendent pyrimidine or sulfonamide groups, exhibiting antimicrobial activity . The pyrimidine analog could enhance thermal stability or solubility due to increased hydrogen bonding.
- Synthetic Protocols : Acyl chlorides like pyridine-2,6-dicarbonyl dichloride are often generated in situ using oxalyl chloride, a method applicable to the pyrimidine analog .
Biological Activity
2-Phenylpyrimidine-4,6-dicarbonyl dichloride is an organic compound with a molecular formula of C₁₂H₆Cl₂N₂O₂. Its structure features a pyrimidine ring substituted with a phenyl group and two carbonyl chloride functional groups at the 4 and 6 positions. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research.
The electrophilic nature of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride allows it to engage in reactions with biological nucleophiles. This characteristic is crucial for its potential therapeutic applications, as it facilitates the formation of covalent bonds with various biomolecules, which can lead to biological effects such as enzyme inhibition and cytotoxicity against cancer cells.
Mechanism of Action:
- Enzyme Inhibition: The compound has been identified as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase B. These enzymes are critical in regulating neurotransmitter levels, and their inhibition can lead to increased availability of neurotransmitters in the brain.
- Anticancer Activity: Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. It activates caspases and disrupts mitochondrial function, leading to programmed cell death .
Antimicrobial Properties
Research indicates that 2-Phenylpyrimidine-4,6-dicarbonyl dichloride exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been particularly noted against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) indicating significant antibacterial activity .
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies reveal its ability to inhibit the growth of various cancer cell lines, including gastric adenocarcinoma. The presence of specific functional groups enhances its cytotoxicity while maintaining low toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The biological activity of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride can be influenced by its structural features. The following table summarizes related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Pyridinedicarbonyl dichloride | Pyridine ring instead of pyrimidine | Different reactivity due to nitrogen position |
| 2,4,6-Trichloropyrimidine | Contains three chlorine atoms | Increased reactivity due to additional chlorine |
| 4-Chloro-6-methoxy-2-phenylpyrimidine | Methoxy group substitution | Alters electronic properties compared to dichloride |
| 2-Ethyl-4,6-dihydroxypyrimidine | Hydroxyl groups present | Different functional properties due to hydroxyls |
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-Phenylpyrimidine derivatives:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against gastric adenocarcinoma cells while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.
- Enzyme Inhibition : Research has shown that the compound effectively inhibits acetylcholinesterase and monoamine oxidase B, suggesting its potential use in treating Alzheimer's disease.
- Multidrug Resistance : Investigations into its role as an inhibitor of ABC transporters revealed that certain derivatives could effectively counteract multidrug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing 2-phenylpyrimidine-4,6-dicarbonyl dichloride?
- Methodological Answer : The synthesis typically involves reacting pyrimidine derivatives with acyl chlorides under anhydrous conditions. For example, crosslinking reactions in DMAc/LiCl solvent systems at controlled temperatures (e.g., 60–80°C) have been effective for similar dicarbonyl dichlorides, achieving yields >85% . Key steps include slow addition of reagents to avoid side reactions and purification via recrystallization or column chromatography.
Q. Which spectroscopic and analytical techniques are critical for characterizing 2-phenylpyrimidine-4,6-dicarbonyl dichloride?
- Methodological Answer :
- FTIR : Identifies carbonyl (C=O) stretches (~1717 cm⁻¹) and aryl chloride bonds (~750 cm⁻¹) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
- NMR : ¹³C NMR resolves pyrimidine ring carbons and phenyl substituents, while ¹H NMR detects aromatic protons .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to its reactive dichloride groups. Storage in moisture-free environments is critical to prevent hydrolysis. Toxicity data for analogous pyrimidine dichlorides suggest avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can 2-phenylpyrimidine-4,6-dicarbonyl dichloride be utilized in designing functional polymers?
- Methodological Answer : The compound serves as a crosslinker in polymer synthesis. For instance, grafting onto cellulose derivatives (e.g., via β-glycosidic linkages) enhances thermal stability and introduces reactive sites for further functionalization. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 monomer-crosslinker) and monitoring viscosity (ηinh ~0.55 dL/g) to control polymer chain length .
Q. What strategies resolve contradictions in reported physical properties (e.g., density, vapor pressure) of dichloride derivatives?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Use high-purity samples (>98% HPLC) and validate methods:
- Density : Fit data to second-order polynomials to account for temperature dependence .
- Vapor Pressure : Apply the Antoine equation (log₁₀P = A − B/(T + C)) with literature-consistent coefficients .
- Cross-validate results with differential scanning calorimetry (DSC) or gas chromatography (GC) .
Q. How can researchers design bioactivity studies for derivatives of this compound?
- Methodological Answer : Structural analogs (e.g., pyridine-2,6-dicarbonyl dichloride) exhibit antimicrobial activity via sulfonamide or carboxamide linkages. For bioactivity screening:
- Synthesize derivatives with substituents (e.g., methylthio, amino groups) to enhance binding to microbial targets .
- Use microdilution assays (MIC ≤50 µg/mL) against Gram-positive/negative bacteria and fungi .
Q. What computational approaches model the reactivity of 2-phenylpyrimidine-4,6-dicarbonyl dichloride in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C4/C6 carbonyl carbons) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMAc vs. THF) on reaction kinetics and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
